molecular formula C7H17ClN2O2S B6206382 N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride CAS No. 2694728-37-3

N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride

Cat. No.: B6206382
CAS No.: 2694728-37-3
M. Wt: 228.7
InChI Key:
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Description

N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C7H16N2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of pyrrolidine with isopropylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Pyrrolidine is reacted with isopropylamine in the presence of a base such as sodium hydroxide to form N-(propan-2-yl)pyrrolidine.

    Step 2: The resulting N-(propan-2-yl)pyrrolidine is then reacted with a sulfonyl chloride derivative, such as methanesulfonyl chloride, to form N-(propan-2-yl)pyrrolidine-3-sulfonamide.

    Step 3: The final product is obtained by treating N-(propan-2-yl)pyrrolidine-3-sulfonamide with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The pyrrolidine ring contributes to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride can be compared with other sulfonamide-containing compounds, such as:

    N-(propan-2-yl)pyrrolidine-2-sulfonamide: Similar structure but with the sulfonamide group at a different position.

    N-(propan-2-yl)pyrrolidine-4-sulfonamide: Another positional isomer with different biological activity.

    N-(propan-2-yl)pyrrolidine-3-sulfonamide: The parent compound without the hydrochloride salt.

The uniqueness of this compound lies in its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and stability.

Properties

CAS No.

2694728-37-3

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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